molecular formula C29H23N3OS B15015776 N-(biphenyl-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(biphenyl-2-yl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B15015776
M. Wt: 461.6 g/mol
InChI Key: VKSXTWCNXXXCOD-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-2-YL}-2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with a unique structure that combines biphenyl and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the biphenyl and imidazole intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the imidazole intermediate is often prepared via a Debus-Radziszewski imidazole synthesis. The final step involves the coupling of these intermediates under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-2-YL}-2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[1,1’-BIPHENYL]-2-YL}-2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as optoelectronic devices.

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The biphenyl and imidazole moieties allow it to bind to various enzymes or receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Biphenylyl)acetamide
  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl Chloride
  • N,N-Diphenyl-4′-(9-(4′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1′-biphenyl]-4-yl)-9H-fluoren-9-yl)-[1,1′-biphenyl]-4-amine

Uniqueness

N-{[1,1’-BIPHENYL]-2-YL}-2-[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE stands out due to its unique combination of biphenyl and imidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with a wide range of molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C29H23N3OS

Molecular Weight

461.6 g/mol

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C29H23N3OS/c33-26(30-25-19-11-10-18-24(25)21-12-4-1-5-13-21)20-34-29-31-27(22-14-6-2-7-15-22)28(32-29)23-16-8-3-9-17-23/h1-19H,20H2,(H,30,33)(H,31,32)

InChI Key

VKSXTWCNXXXCOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NC(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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